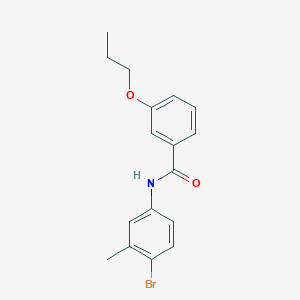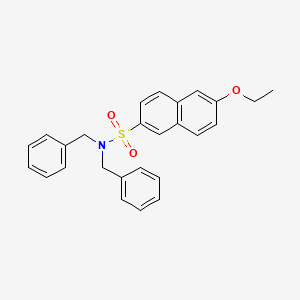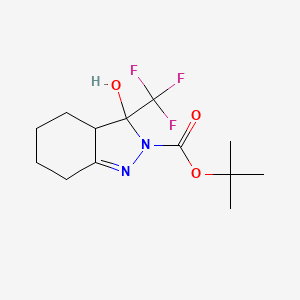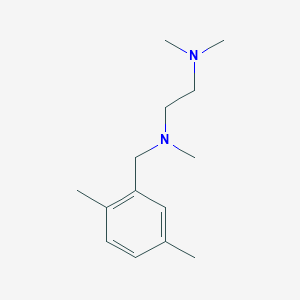
N-(4-bromo-3-methylphenyl)-3-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-3-methylphenyl)-3-propoxybenzamide, also known as Br-MPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Br-MPA belongs to the class of benzamides and is structurally similar to other compounds that have been used in the treatment of various medical conditions.
作用機序
The mechanism of action of N-(4-bromo-3-methylphenyl)-3-propoxybenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways that are involved in cellular processes such as proliferation, apoptosis, and inflammation. N-(4-bromo-3-methylphenyl)-3-propoxybenzamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), which are involved in inflammation and cancer progression. N-(4-bromo-3-methylphenyl)-3-propoxybenzamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
N-(4-bromo-3-methylphenyl)-3-propoxybenzamide has been shown to have various biochemical and physiological effects in animal models and in vitro studies. In cancer research, N-(4-bromo-3-methylphenyl)-3-propoxybenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-(4-bromo-3-methylphenyl)-3-propoxybenzamide has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In neurological research, N-(4-bromo-3-methylphenyl)-3-propoxybenzamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using N-(4-bromo-3-methylphenyl)-3-propoxybenzamide in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. N-(4-bromo-3-methylphenyl)-3-propoxybenzamide is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, one of the limitations of using N-(4-bromo-3-methylphenyl)-3-propoxybenzamide in lab experiments is its relatively low solubility in aqueous solutions, which can limit its use in certain applications.
将来の方向性
There are several future directions for research on N-(4-bromo-3-methylphenyl)-3-propoxybenzamide. One area of research is the development of more efficient synthesis methods that can produce higher yields of the compound. Another area of research is the investigation of the potential therapeutic applications of N-(4-bromo-3-methylphenyl)-3-propoxybenzamide in other medical conditions such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-bromo-3-methylphenyl)-3-propoxybenzamide and to identify potential side effects of the compound.
合成法
The synthesis of N-(4-bromo-3-methylphenyl)-3-propoxybenzamide involves the reaction of 4-bromo-3-methylbenzoic acid with 3-propoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure N-(4-bromo-3-methylphenyl)-3-propoxybenzamide.
科学的研究の応用
N-(4-bromo-3-methylphenyl)-3-propoxybenzamide has been investigated for its potential therapeutic applications in various medical conditions such as cancer, inflammation, and neurological disorders. In cancer research, N-(4-bromo-3-methylphenyl)-3-propoxybenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has demonstrated that N-(4-bromo-3-methylphenyl)-3-propoxybenzamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Neurological research has shown that N-(4-bromo-3-methylphenyl)-3-propoxybenzamide can improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
特性
IUPAC Name |
N-(4-bromo-3-methylphenyl)-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-3-9-21-15-6-4-5-13(11-15)17(20)19-14-7-8-16(18)12(2)10-14/h4-8,10-11H,3,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQRMZAGHRVJKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5131829.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(4-isopropyl-3-methylphenoxy)-2-propanol dihydrochloride](/img/structure/B5131836.png)
![1-chloro-3-{[5-(isopropylthio)pentyl]oxy}benzene](/img/structure/B5131840.png)

![1'-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1,4'-bipiperidine](/img/structure/B5131851.png)
![5-methyl-2-(3-pyridinyl)-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5131872.png)




![N-(1-{1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5131931.png)
![4-(4-biphenylyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5131934.png)
![N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamide](/img/structure/B5131941.png)
